[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate
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Description
[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitubercular Activity
A study by Kantevari et al. (2011) involved the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with three compounds showing significant activity (MIC 3.13 μg/mL), highlighting the potential of quinoline derivatives in antitubercular research Kantevari et al., 2011.
Practical Large-Scale Synthesis
Bänziger et al. (2000) presented a practical, large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This study demonstrates the feasibility of synthesizing complex quinoline derivatives on a large scale Bänziger et al., 2000.
Anticancer Drug Development
A novel isoxazolequinoxaline derivative, analyzed by Abad et al. (2021), demonstrated potential as an anti-cancer drug through extensive structural, DFT calculations, Hirshfeld surface analysis, energy frameworks, molecular dynamics, and docking studies. This compound showed prominent interactions at the active site region of a human protein, suggesting its application in cancer treatment Abad et al., 2021.
Novel Synthesis Methods
Chung and Kim (1995) developed a synthetic method for preparing 5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids, showcasing the versatility of quinoline derivatives in developing compounds with potential antibacterial properties Chung & Kim, 1995.
Photodiode Applications
Elkanzi et al. (2020) synthesized a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and demonstrated its application in photodiode technology. The unique optical behavior of this compound suggests its potential in manufacturing organic photodiodes Elkanzi et al., 2020.
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-10-16-6-7-17(11-21(16)28-14)22-12-18(25-29-22)13-27-23(26)20-9-8-15-4-2-3-5-19(15)24-20/h2-9,11-12,14H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGZUUUVVDLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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